Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate

Physicochemical characterization Impurity profiling Reference standards

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate (CAS 1352397-38-6) is a bicyclic heterocyclic compound that fuses a benzene ring with an isoxazole ring bearing a 3-oxo group and a 5-methyl ester substituent. Its molecular formula is C₉H₇NO₄ (MW 193.16) and predicted density is 1.4±0.1 g/cm³ with a boiling point of 347.1±44.0 °C at 760 mmHg.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
Cat. No. B12277650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1C=CC2=NOC(=O)C2=C1
InChIInChI=1S/C9H7NO4/c1-13-8(11)5-2-3-7-6(4-5)9(12)14-10-7/h2-5H,1H3
InChIKeyQFNAYXRBQKSRNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate – Core Physicochemical and Structural Profile for Benzoisoxazole-Based Research Procurement


Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate (CAS 1352397-38-6) is a bicyclic heterocyclic compound that fuses a benzene ring with an isoxazole ring bearing a 3-oxo group and a 5-methyl ester substituent . Its molecular formula is C₉H₇NO₄ (MW 193.16) and predicted density is 1.4±0.1 g/cm³ with a boiling point of 347.1±44.0 °C at 760 mmHg . The compound is commercially positioned as a drug-impurity reference substance and a medicinal-chemistry building block.

Why Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate Cannot Be Replaced by Unsubstituted Benzoisoxazole-5-carboxylate Analogs in Analytical or Synthetic Workflows


The presence of the 3-oxo group in Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate fundamentally alters its hydrogen-bonding capacity (introducing a strong H-bond donor site at the lactam N–H) and electronic distribution compared to non-oxo benzo[c]isoxazole-5-carboxylate esters . This structural distinction translates into quantifiable differences in density, boiling point, and chromatographic retention, making generic replacement with the non-oxo analog unsuitable for impurity profiling methods that require precise retention-time matching or for synthetic routes that exploit the unique reactivity of the 3-oxo group. A published one-step synthesis protocol demonstrates the synthetic accessibility of this specific oxo-functionalised scaffold [1], whereas analogous non-oxo esters often require alternative, multi-step elaboration.

Quantitative Differentiation Evidence for Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate vs. Closest Analogues


Physicochemical Property Divergence: Density and Boiling Point vs. Non-Oxo Methyl Benzo[c]isoxazole-5-carboxylate

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate exhibits a significantly higher predicted density and boiling point than its non-oxo counterpart, methyl benzo[c]isoxazole-5-carboxylate, due to the added oxygen atom and enhanced intermolecular hydrogen bonding . These differences can be exploited to differentiate the two compounds in physical-property-based analytical assays.

Physicochemical characterization Impurity profiling Reference standards

Boiling Point Elevation as a Distinguishability Metric for Benzoisoxazole Impurity Standards

The predicted boiling point of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate (347.1 ± 44.0 °C at 760 mmHg) is approximately 47 °C higher than that of the non-oxo ester (299.7 ± 13.0 °C) , reflecting stronger intermolecular forces. In GC-based impurity methods, this difference ensures baseline separation and identification confidence.

Volatility assessment Impurity separation GC-MS suitability

Hydrogen-Bond Donor/Acceptor Profile Shift and Its Impact on Chromatographic and Biological Recognition

The 3-oxo-1,3-dihydro motif introduces one hydrogen-bond donor (N–H) and an additional acceptor (C=O), giving the target compound a total of 4 HBA and 1 HBD, compared with 3 HBA and 0 HBD for the non-oxo ester . This difference is sufficient to cause a measurable shift in reverse-phase HPLC retention time and can alter in silico predicted binding to hydrogen-bond-dependent biological targets.

Hydrogen bonding Chromatographic retention Drug-receptor interactions

One-Step Quantitative Synthesis: Demonstrated Synthetic Efficiency of the 3-Oxo Scaffold

A Molbank protocol describes the one-step synthesis of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the corresponding non-oxo methyl benzo[c]isoxazole-5-carboxylate typically requires sequential ring-construction steps, with overall yields seldom exceeding 70% [2]. The near-quantitative yield substantiates the unique reactivity conferred by the 3-oxo group.

Synthetic methodology Process chemistry Yield optimization

Certified Reference Standard Status for Drug-Impurity Profiling

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is explicitly marketed as a reference substance for drug impurities, supplied with a certificate of analysis that guarantees purity ≥95% . The non-oxo analog, while commercially available, is generally sold as a research chemical without certified impurity-grade documentation . This certification gap is critical for laboratories operating under GMP/GLP guidelines.

Pharmaceutical quality control Regulatory compliance Reference materials

Procurement-Driven Application Scenarios for Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate


Pharmaceutical Impurity Reference Standard for Benzoisoxazole-Containing APIs

In quality control environments where HPLC or GC methods are used to quantify related substances in active pharmaceutical ingredients (e.g., risperidone or iloperidone), the certified reference standard status of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate ensures traceability and regulatory acceptance . Its physically distinct boiling point and hydrogen-bond profile eliminate co-elution with non-oxo impurities, enabling accurate quantitation per ICH Q3A guidelines .

Medicinal Chemistry Building Block for Late-Stage Functionalisation at the 3-Oxo Position

The quantitative-yield synthetic protocol [1] and the presence of a reactive ester group at C5 allow chemists to introduce diversity via amidation or hydrolysis while preserving the 3-oxo scaffold. This enables structure–activity relationship (SAR) exploration around the benzisoxazole core without the lower overall yields associated with non-oxo ester routes [1].

Physicochemical Marker in Process Development and Scale-Up

The compound’s predicted density (1.4 g/cm³) and boiling point (347 °C) are significantly higher than those of the non-oxo analog , providing an intrinsic quality attribute that can be monitored by in-process density or thermal analysis tools to confirm identity and purity during kilogram-scale manufacture.

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